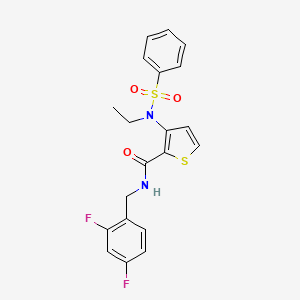

N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Description

N-(2,4-Difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2,4-difluorobenzyl group and an N-ethylphenylsulfonamido substituent. These methods often yield compounds characterized by NMR, MS, and elemental analysis, with tautomeric forms confirmed via IR spectroscopy .

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(2,4-difluorophenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)16-6-4-3-5-7-16)18-10-11-28-19(18)20(25)23-13-14-8-9-15(21)12-17(14)22/h3-12H,2,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZGCEWQGQZOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

This compound is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and biological activity.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Thiophene ring

- Substituents :

- 2,4-Difluorobenzyl group

- N-Ethylphenylsulfonamide group

- Carboxamide functional group

Biological Activity

-

Anticancer Activity :

- Compounds with thiophene structures have been studied for their ability to inhibit various cancer cell lines. For instance, similar compounds have shown effectiveness against lung (A549), colon (HT-29), and breast cancer (MCF-7) cell lines by inducing apoptosis or inhibiting cell proliferation.

-

Antimicrobial Properties :

- Thiophene derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of electron-withdrawing groups like fluorine can enhance these properties by increasing the compound's lipophilicity, facilitating membrane penetration.

-

Anti-inflammatory Effects :

- Some thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Research Findings

- In Vitro Studies :

- Fluorinated Compounds :

- Mechanistic Insights :

Comparison with Similar Compounds

Core Structure and Substituents

- Target Compound : Contains a thiophene-2-carboxamide backbone with a 2,4-difluorobenzyl group and an N-ethylphenylsulfonamido moiety.

- Analog 1 : N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Analog 2 : N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide ()

Sulfonamido Group Impact

- This group may improve binding to biological targets, as seen in DENV NS5 RdRp inhibitors () .

Physical and Chemical Properties

*Predicted values based on analogs.

- Fluorine Substituents: The 2,4-difluorobenzyl group increases hydrophobicity and metabolic stability compared to non-fluorinated analogs (e.g., ). Fluorinated compounds often exhibit enhanced bioavailability and target affinity .

Structural and Functional Divergences

- Tautomerism : Unlike hydrazinecarbothioamides in , which exist in thione tautomeric forms, the target compound’s stability may rely on its sulfonamido and carboxamide groups .

- Crystallinity : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide form crystals with weak C–H⋯O/S interactions, whereas the target compound’s bulkier substituents may reduce crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.